molecular formula C17H13F3N2O4S B509102 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 663167-76-8

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B509102
CAS RN: 663167-76-8
M. Wt: 398.4g/mol
InChI Key: DMTBRSRPNLUEST-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2-benzisothiazol-3-one 1,1-dioxide group . This is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon, nitrogen, sulfur, and oxygen .

Scientific Research Applications

Matrix Metalloproteinase Inhibitors for Tissue Damage

Derivatives combining benzisothiazole and 4-thiazolidinone frameworks were designed, synthesized, and studied for their effectiveness in affecting the inflammatory/oxidative process, highlighting potential wound healing effects. One derivative exhibited significant activity in inhibiting MMP-9, suggesting applications in treating tissue damage (Incerti et al., 2018).

Catalytic Applications

Novel compounds involving click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation processes. These findings underline the potential of such compounds in catalytic chemistry, offering insights into structure-activity relationships and efficiency based on donor sites (Saleem et al., 2013).

Anticancer Activity

A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which bear resemblance in structural complexity to the compound , evaluated their antioxidant and anticancer activities. Certain derivatives demonstrated significant potency against glioblastoma and breast cancer cell lines, highlighting the potential of structurally related compounds in anticancer research (Tumosienė et al., 2020).

Antinociceptive Properties

Research on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, closely related to the target compound, showed varying levels of antinociceptive activity. These findings suggest potential applications in pain management and the study of pain pathways (Önkol et al., 2004).

Electrocatalytic and Electrochromic Materials

The synthesis and study of electroactive polymers based on terthienyl monomers demonstrated the impact of chromophore groups on electrochemical and optical properties. This research could inform the development of novel electrochromic materials and devices with applications in smart windows and displays (Yigit et al., 2014).

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)12-6-2-3-7-13(12)21-15(23)9-10-22-16(24)11-5-1-4-8-14(11)27(22,25)26/h1-8H,9-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBRSRPNLUEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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